N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide, with the chemical formula C₁₆H₁₆N₂O₄, is a compound of interest. It belongs to the class of organic molecules known as benzamides. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-methyl-3-nitrobenzoic acid with 2-aminobenzamide in the presence of appropriate reagents. The reaction proceeds through amide bond formation, resulting in the desired product.
Reaction Conditions::- Reactants: 2-methyl-3-nitrobenzoic acid, 2-aminobenzamide
- Solvent: Organic solvents (e.g., dichloromethane, ethanol)
- Catalyst: Acidic or basic conditions
- Temperature: Room temperature or slightly elevated
- Isolation: Crystallization or chromatography
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Reduction: The nitro group (-NO₂) can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to various derivatives.
Oxidation: Oxidation of the amine group (-NH₂) could yield an amide or imide.
Reduction: H₂/Pd-C, NaBH₄
Substitution: Alkyl halides, amines
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃)
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include amides, imides, and substituted benzamides.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide is unique in its structure, similar compounds include other benzamides and nitro-substituted aromatic molecules.
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(3-ethoxypropylcarbamoyl)phenyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-13-7-12-21-19(24)16-8-4-5-10-17(16)22-20(25)15-9-6-11-18(14(15)2)23(26)27/h4-6,8-11H,3,7,12-13H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
RRNLBUFXMTWLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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